2-(2-chloroacetamido)-N-cyclopropylbenzamide
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Overview
Description
2-(2-chloroacetamido)-N-cyclopropylbenzamide is an organic compound that features a benzamide core with a chloroacetamido and a cyclopropyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-cyclopropylbenzamide typically involves the following steps:
Formation of 2-chloroacetamido intermediate: This can be achieved by reacting chloroacetyl chloride with ammonia or an amine under controlled conditions.
Coupling with benzamide: The 2-chloroacetamido intermediate is then coupled with N-cyclopropylbenzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Hydrolysis: Conditions typically involve strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products will depend on the specific oxidation or reduction pathway.
Scientific Research Applications
2-(2-chloroacetamido)-N-cyclopropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with proteins, thereby affecting biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroacetamide
- N-cyclopropylbenzamide
- 2-(2-bromoacetamido)-N-cyclopropylbenzamide
Uniqueness
2-(2-chloroacetamido)-N-cyclopropylbenzamide is unique due to the presence of both the chloroacetamido and cyclopropyl groups, which confer specific chemical and biological properties that are not observed in the individual similar compounds. This combination allows for unique interactions and applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-7-11(16)15-10-4-2-1-3-9(10)12(17)14-8-5-6-8/h1-4,8H,5-7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRVGQRDHXTKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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